1,6-Diisocyanato-2,5-dimethylhexane

Description

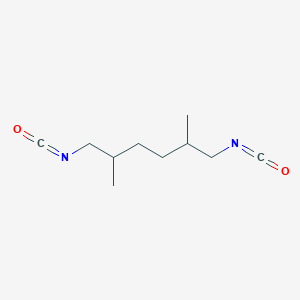

Structure

2D Structure

3D Structure

Properties

CAS No. |

106310-92-3 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

1,6-diisocyanato-2,5-dimethylhexane |

InChI |

InChI=1S/C10H16N2O2/c1-9(5-11-7-13)3-4-10(2)6-12-8-14/h9-10H,3-6H2,1-2H3 |

InChI Key |

HWHSCZHXWXLWPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)CN=C=O)CN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Branched Aliphatic Diisocyanates

Evolution of Isocyanate Synthesis: From Phosgene (B1210022) to Non-Phosgene Routes

The production of isocyanates, essential building blocks for polyurethanes, has been dominated for decades by a method using phosgene. rsc.org However, significant drawbacks associated with this traditional route have spurred extensive research into alternative, non-phosgene pathways. rsc.orgresearchgate.net

The conventional industrial synthesis of diisocyanates involves the reaction of a corresponding primary diamine with phosgene (COCl₂). google.comionike.com This process, known as phosgenation, typically occurs in two stages. First, the diamine reacts with phosgene to form a carbamoyl (B1232498) chloride intermediate. In the second stage, this intermediate undergoes thermolysis (dehydrochlorination at elevated temperatures) to yield the diisocyanate and hydrogen chloride (HCl) as a byproduct. google.com For every isocyanate group (-NCO) created, two molecules of HCl are generated. google.com

Despite its efficiency and widespread commercial use, the phosgene route presents substantial challenges:

Extreme Toxicity : Phosgene is an exceptionally toxic and volatile chemical, posing severe health risks and requiring stringent safety protocols to prevent leaks and exposure. ionike.comnih.govrsc.org

Corrosive Byproduct : The generation of large quantities of hydrogen chloride gas, which forms highly corrosive hydrochloric acid in the presence of moisture, necessitates the use of specialized, corrosion-resistant and costly plant equipment. google.comnih.gov

Environmental Concerns : The handling of hazardous materials and the potential for environmental contamination are significant drawbacks. ionike.com

The inherent dangers and environmental impact of the phosgene process have been the primary drivers for developing alternative synthetic methods. rsc.orggoogle.com The goal is to create "greener" and intrinsically safer pathways to isocyanates. researchgate.netnih.gov

The main forces for this shift include:

Enhanced Safety : Eliminating phosgene from the production chain significantly reduces the risk of catastrophic accidents, protecting workers and the surrounding community. nih.gov The high toxicity of phosgene contradicts the principles of intrinsic safety and green chemistry. nih.gov

Environmental Regulations : Increasingly strict environmental regulations worldwide aim to limit the use and transport of highly hazardous substances like phosgene. nih.gov In some regions, authorities are imposing limitations on the construction of new phosgene-based production facilities. nih.gov

Process Simplification : Non-phosgene routes can avoid the formation of corrosive HCl, potentially simplifying reactor design and downstream purification processes, leading to higher quality products. nih.gov

The long-sought goal of the chemical industry has been to find viable, non-phosgene methods that can be implemented on an industrial scale using readily available starting materials. google.com

Non-Phosgene Synthesis of Diisocyanates via Dicarbamate Intermediates

Among the various non-phosgene strategies, a two-step method involving the synthesis and subsequent thermal decomposition of dicarbamate intermediates is considered one of the most effective and promising approaches. nih.govnih.gov This route replaces phosgene with less hazardous carbonylating agents like dimethyl carbonate (DMC) or methyl carbamate (B1207046) (MC). ebrary.netnih.gov The general process involves first synthesizing a dicarbamate from a diamine, followed by the thermal cracking of the dicarbamate to produce the target diisocyanate and an alcohol, which can often be recycled. nih.govebrary.net

This methodology is applicable to the synthesis of various aliphatic diisocyanates. While specific data on 1,6-diisocyanato-2,5-dimethylhexane is limited, the synthesis of its linear analogue, 1,6-hexamethylene diisocyanate (HDI), via its dimethylhexane-1,6-dicarbamate (HDC) intermediate is well-documented and serves as a representative model for the process. nih.govnih.gov

The first step in this non-phosgene route is the formation of a dicarbamate through the methoxycarbonylation of a diamine. In this reaction, a diamine (such as 1,6-hexanediamine (B7767898), the precursor to HDI) reacts with a carbonylating agent like dimethyl carbonate (DMC). rsc.orgrsc.orgresearchgate.net This reaction yields the corresponding N-substituted dicarbamate, for instance, dimethylhexane-1,6-dicarbamate (HDC). rsc.org Other approaches utilize methyl carbamate (MC) or even carbon dioxide and methanol (B129727) as the source materials for the carbamate formation. nih.govacs.org

The efficiency of dicarbamate synthesis is highly dependent on the use of catalysts. While the reaction can proceed without a catalyst, the yields are often low due to the formation of side products. acs.org Catalysts significantly improve both the reaction rate and the selectivity towards the desired dicarbamate. acs.org A variety of both heterogeneous and homogeneous catalysts have been developed to optimize this key step.

Homogeneous catalysts, which operate in the same phase as the reactants, have proven effective in the synthesis of dicarbamates. Notably, certain metallic salts, including nitrates and acetates, have been identified as efficient catalysts for the carbonylation of diamines. acs.orgresearchgate.net

For example, in the synthesis of dimethylhexane-1,6-dicarbamate (HDC) from 1,6-hexanediamine (HDA), various homogeneous catalysts have been shown to provide high yields. Research has demonstrated that yttrium (III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) can effectively catalyze the reaction between HDA and methyl carbamate (MC), achieving yields between 85-90%. acs.org Similarly, manganese (II) acetate (B1210297) (Mn(OAc)₂) has been identified as a highly effective catalyst for the methoxycarbonylation of HDA with dimethyl carbonate (DMC). researchgate.net

| Catalyst | Diamine | Carbonyl Source | Yield of Dicarbamate | Reference |

|---|---|---|---|---|

| Y(NO₃)₃·6H₂O | 1,6-Hexanediamine (HDA) | Methyl Carbamate (MC) | 85-90% | acs.org |

| Mn(OAc)₂ | 1,6-Hexanediamine (HDA) | Dimethyl Carbonate (DMC) | High (Effective Catalyst) | researchgate.net |

Methoxycarbonylation of Diamines for Dicarbamate Formation

Catalytic Approaches in Dimethylhexane-1,6-dicarbamate Synthesis

Heterogeneous Catalysts (e.g., AlSBA-15, MCM-41)

Investigations into the synthesis of dicarbamates, the precursors to diisocyanates, frequently cite the use of mesoporous silica (B1680970) catalysts. For instance, MCM-41 has been demonstrated as an effective catalyst for the synthesis of dimethyl hexane-1,6-dicarbamate (HDC) from 1,6-hexanediamine (HDA) and methyl carbamate. nih.govnih.gov Studies suggest that the high surface area and the abundance of surface silanol (B1196071) groups on MCM-41 contribute to its high catalytic activity. nih.govnih.gov Similarly, aluminum-incorporated SBA-15 (AlSBA-15) has been used as a heterogeneous catalyst for the methoxycarbonylation of HDA with dimethyl carbonate. researchgate.net However, specific studies detailing the use of AlSBA-15 or MCM-41 for the synthesis of the corresponding dicarbamate from 2,5-dimethyl-1,6-hexanediamine could not be found. While one study noted that MCM-41 shows good performance in the synthesis of a variety of aliphatic and alicyclic dicarbamates, it did not provide specific data for branched isomers. nih.govnih.gov

Optimization of Reaction Conditions for High Dicarbamate Yields

The optimization of reaction parameters is crucial for maximizing the yield of dicarbamates. For the synthesis of linear HDC over an MCM-41 catalyst, optimal conditions have been identified, including a reaction temperature of 190 °C, a specific molar ratio of reactants, and a catalyst dosage of 10 wt%. nih.govnih.gov Under these conditions, HDC yields can reach as high as 92.6%. nih.govnih.gov Research on other catalytic systems, such as those using AlSBA-15, has also involved the systematic investigation of temperature, catalyst concentration, and reactant molar ratios to achieve high yields. researchgate.net This body of work underscores the importance of process optimization, though equivalent data for the synthesis of 2,5-dimethylhexane-1,6-dicarbamate is absent from the literature.

Mechanistic Studies of Dicarbamate Formation (e.g., DFT-based)

Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanisms of dicarbamate formation. For example, studies on the synthesis of HDC have proposed reaction pathways and investigated the role of catalysts at a molecular level. rsc.org These computational studies are vital for understanding catalyst-substrate interactions and designing more efficient catalytic processes. No specific DFT-based mechanistic studies for the formation of 2,5-dimethylhexane-1,6-dicarbamate were identified.

Thermal Decomposition of Dicarbamates to Diisocyanates

The thermal decomposition of dicarbamates is a key step in the phosgene-free synthesis of diisocyanates. Research has focused on the thermolysis of linear HDC to produce HDI. researchgate.net This process is often performed in the presence of a catalyst to improve efficiency and selectivity.

Catalyst Development for Efficient Dicarbamate Thermolysis

The development of effective catalysts is central to the viability of producing diisocyanates via dicarbamate thermolysis.

Metal Oxide Catalysts (e.g., Zn-Co/ZSM-5, Co₃O₄/ZSM-5, CuO/ZnO)

Various metal oxide catalysts have been explored for the thermal decomposition of linear dicarbamates. For instance, ZnO has been studied for the decomposition of HDC. researchgate.net Additionally, Co₃O₄/ZSM-5 has been utilized as a catalyst for the same reaction, demonstrating the ongoing effort to find robust and efficient catalytic systems. researchgate.net However, the application of these, or similar, metal oxide catalysts for the specific thermal decomposition of 2,5-dimethylhexane-1,6-dicarbamate to yield this compound is not documented.

Influence of Catalyst Recycling on Process Efficiency

The stability and reusability of catalysts are critical for industrial applications. Studies on the synthesis of linear HDC using catalysts like MCM-41 and Zn/SiO₂ have evaluated their performance over multiple cycles. nih.govnih.govrsc.org For MCM-41, a decrease in dicarbamate yield was observed after five cycles, which was attributed to factors such as the loss of surface silanol groups and carbon deposition. nih.govnih.gov In contrast, a Zn/SiO₂ catalyst showed no significant deactivation after five recycles in dicarbamate synthesis. researchgate.netrsc.org This highlights the variability in catalyst stability, though specific data on catalyst recycling for the synthesis or decomposition related to this compound is unavailable.

Effect of Reaction Parameters: Temperature, Time, and Solvent Systems

The synthesis of diisocyanates is significantly influenced by reaction parameters such as temperature, time, and the solvent system used. These factors can affect reaction rates, product yield, and the formation of byproducts.

Temperature: Reaction temperature is a critical parameter in both the synthesis and decomposition of isocyanates. In the synthesis of thermoplastic polyurethanes (TPUs) from aliphatic diisocyanates, the reaction temperature is carefully controlled; for example, reactions involving volatile shorter-chain diisocyanates are carried out at lower temperatures (e.g., 55 °C) compared to those with longer chains (75 °C). The synthesis of polyurethane prepolymers shows that higher reaction temperatures can lead to a significant increase in side reactions, such as the formation of allophanate (B1242929) linkages. For instance, increasing the temperature from 105 °C to 145 °C can result in up to 10% of nitrogen atoms participating in these branched structures, which broadens the molecular weight distribution. In the thermal decomposition of carbamates to produce isocyanates, a key step in many phosgene-free routes, temperature is also crucial. For example, the decomposition of dimethylhexane-1,6-dicarbamate to hexamethylene-1,6-diisocyanate (HDI) is optimized at specific temperatures, with temperatures above 250 °C potentially promoting more side reactions.

Time: Reaction time is another key variable that affects the extent of reaction and the properties of the resulting products. In the synthesis of isocyanate-terminated polyurethane prepolymers, increasing the reaction time generally leads to an increase in viscosity and weight average molecular weight. However, excessively long reaction times can lead to the formation of side products. For one prepolymer system, a reaction time of one hour was found to be insufficient for completion, while times longer than three hours led to a sharp increase in viscosity, indicating side reactions. The curing time of the prepolymer has also been observed to decrease with increasing synthesis reaction time due to a lower final isocyanate content.

Table 1: Effect of Reaction Parameters on Aliphatic Diisocyanate Synthesis and Reactions

| Parameter | Effect | Example System | Citation |

|---|---|---|---|

| Temperature | Higher temperatures can increase reaction rates but also promote side reactions like allophanate formation. | Polyurethane prepolymer synthesis | |

| Optimal temperature is crucial for maximizing yield in decomposition reactions. | Decomposition of HDU to HDI | ||

| Time | Longer reaction times increase conversion and molecular weight up to a point. | Polyurethane prepolymer synthesis | |

| Excessive time can lead to undesirable side products and increased viscosity. | Polyurethane prepolymer synthesis | ||

| Solvent | Can significantly influence reaction rates, sometimes in non-intuitive ways based on polarity. | Oxime-blocking of aliphatic isocyanates | |

| Affects catalyst performance and stability in phosgene-free routes. | Catalytic decomposition of HDC to HDI | ||

| Solvent choice can enable easier product separation and reduce waste. | General sustainable chemistry |

Elucidation of Decomposition Reaction Mechanisms and Kinetics

The thermal stability and decomposition pathways of aliphatic diisocyanates are critical for their storage, handling, and application, particularly in high-temperature environments.

Decomposition Reaction Mechanisms: Aliphatic isocyanates can decompose through several mechanisms, especially when exposed to high heat. During a fire, thermal decomposition can generate toxic gases including carbon monoxide, oxides of nitrogen, hydrogen cyanide, and isocyanate vapors. The decomposition of polyurethanes derived from aliphatic diisocyanates often begins with the cleavage of the urethane (B1682113) linkage.

For blocked isocyanates, which are used to control reactivity, decomposition (or "deblocking") regenerates the free isocyanate. Two primary mechanisms have been proposed for this process: an "elimination-addition" pathway where the blocked isocyanate first decomposes to the free isocyanate and blocking agent, and an "addition-elimination" pathway involving a direct reaction with a nucleophile to form a tetrahedral intermediate. The actual mechanism can be complex and temperature-dependent.

In the gas phase, the thermal decomposition of alkyl isocyanates can proceed via a unimolecular route to form an alkene and isocyanic acid (HNCO), or through a competing free-radical chain reaction that produces carbon monoxide, methane, and nitriles. A minor heterogeneous bimolecular decomposition pathway can also occur, yielding carbon dioxide and a carbodiimide.

Kinetics: The kinetics of isocyanate reactions and decomposition are often complex. The thermal decomposition of polyurethane elastomers has been shown to occur in multiple stages, with the activation energy varying for each stage. Isoconversional methods like the Kissinger-Akahira-Sunose (KAS) and Starink methods are often used to determine the activation energy for the thermal degradation of polyurethanes derived from different diisocyanates. For example, the activation energy for the thermal degradation of a polyurethane based on trimethyl-hexamethylene diisocyanate (TMDI) was found to be 183.6 kJ mol⁻¹ by the KAS method.

The kinetics of the reaction between aliphatic isocyanates and water, a common decomposition reaction, are significantly influenced by catalysts. Studies with hexyl isocyanate as a model compound showed that organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) have high catalytic activity, tertiary amines have intermediate activity, and organic acids have low activity for the conversion of the isocyanate to a urea (B33335).

Table 2: Decomposition Data for Related Isocyanate Systems

| System | Method/Conditions | Key Findings | Activation Energy (Ea) | Citation |

|---|---|---|---|---|

| Polyurethane from Trimethyl-hexamethylene diisocyanate (TMDI) | Non-isothermal TGA | Degradation kinetics studied using KAS and Starink methods. | 183.6 kJ mol⁻¹ (KAS) | |

| Polyurethane from Isophorone (B1672270) diisocyanate (IPDI) | Non-isothermal TGA | Degradation kinetics studied using KAS and Starink methods. | 188.2 kJ mol⁻¹ (KAS) | |

| 4-hydroxypyridine-blocked IPDI | Non-isothermal TGA | Deblocking kinetics studied; reaction order was not an integer due to complex reactions. | 126.2 kJ·mol⁻¹ (FWO method) | |

| t-Butyl isocyanate | Gas-phase decomposition (380–530°C) | Decomposes almost exclusively by a unimolecular route to isobutene and HNCO. | Not specified | |

| Ethyl isocyanate | Gas-phase decomposition (380–530°C) | Unimolecular route competes with a free-radical chain reaction. | Not specified |

Novel and Emerging Green Synthetic Routes for Isocyanates

The traditional phosgene process for isocyanate synthesis raises significant environmental and safety concerns due to the high toxicity of phosgene and the production of corrosive hydrogen chloride. This has driven extensive research into developing "green" or phosgene-free synthetic routes.

A dominant phosgene-free strategy involves the thermal decomposition of carbamates. For example, hexamethylene-1,6-diisocyanate (HDI) can be synthesized by the catalytic decomposition of dimethylhexane-1,6-dicarbamate (HDU). This process can be carried out in a fixed-bed catalytic reactor using catalysts like zinc-incorporated berlinite (B1174126) (ZnAlPO4), achieving high yields of HDI. The synthesis of the carbamate precursor itself is also a focus of green chemistry. One-pot methods have been developed to produce dimethyl hexane-1,6-diyldicarbamate from CO₂, methanol, and 1,6-hexanediamine using CeO₂ catalysts, utilizing renewable and stable starting materials.

Other phosgene-free routes include:

The Dimethyl Carbonate (DMC) Method: DMC can be used as a phosgene substitute. The reaction of aliphatic amines with DMC to form carbamates can be performed under mild conditions (below 90 °C).

The Urea Method: This process uses urea, alcohol, and amines to synthesize carbamates, which are then decomposed to isocyanates. The byproducts, alcohol and ammonia, can be recycled, making it a potentially "zero emission" route.

Rearrangement Reactions: Classic reactions like the Curtius, Hofmann, and Lossen rearrangements provide phosgene-free pathways to isocyanates from carboxylic acids or their derivatives. The Curtius rearrangement, in particular, has been adapted for use with bio-based feedstocks like fatty acids and can be made safer and more scalable using continuous flow chemistry.

Bio-based Feedstocks: There is growing interest in producing aliphatic isocyanates from renewable resources like vegetable oils, fatty acids, and lignin (B12514952). For example, 1,7-heptamethylene diisocyanate has been synthesized from oleic acid via the Curtius rearrangement. This approach not only avoids phosgene but also reduces reliance on petrochemicals.

Table 3: Overview of Green Synthetic Routes for Isocyanates

| Route | Description | Key Features & Advantages | Example Precursors/Products | Citation |

|---|---|---|---|---|

| Thermal Decomposition of Carbamates | Carbamates are synthesized and then thermally cracked to yield isocyanates and alcohol. | Widely studied phosgene-free route; can be catalytic. | Dimethylhexane-1,6-dicarbamate → HDI | |

| Dimethyl Carbonate (DMC) Route | DMC reacts with amines to form carbamates, which are then decomposed. | Avoids chlorine; mild conditions for aliphatic amines. | 1,6-Hexanediamine + DMC | |

| Urea Method | Urea, alcohol, and amines react to form carbamates for subsequent decomposition. | Uses inexpensive urea; potential for zero emissions via byproduct recycling. | Urea + Alcohol + Amine → Carbamate | |

| Curtius Rearrangement | An acyl azide, often derived from a carboxylic acid, rearranges to an isocyanate. | Phosgene-free; adaptable to flow chemistry and bio-based acids. | Oleic acid → 1,7-Heptamethylene diisocyanate |

| Direct Synthesis from CO₂ | CO₂, an amine, and an alcohol are reacted in one pot to form a carbamate precursor. | Utilizes renewable C1 feedstock (CO₂); can be highly

Polymerization Chemistry and Materials Science Applications

Polyurethane Synthesis from Diisocyanates and Polyols

General principles of polyurethane synthesis involve the reaction of diisocyanates with polyols. This reaction is a step-growth polymerization where the isocyanate group (-NCO) reacts with the hydroxyl group (-OH) of the polyol to form a urethane (B1682113) linkage. The properties of the resulting polyurethane are highly dependent on the structure of both the diisocyanate and the polyol.

Reaction Pathways and Functional Group Interactions

The fundamental reaction pathway for polyurethane formation is the nucleophilic addition of a hydroxyl group to the electrophilic carbon atom of the isocyanate group. This reaction can be catalyzed by various compounds, most commonly tertiary amines and organotin compounds. The reactivity of the isocyanate groups is influenced by the electronic and steric effects of the surrounding molecular structure. For branched diisocyanates, the steric hindrance around the isocyanate groups can affect their reactivity. However, no specific studies detailing the reaction pathways or functional group interactions for 1,6-diisocyanato-2,5-dimethylhexane were found.

Design and Synthesis of Polyurethanes Utilizing Branched Diisocyanates

Branched diisocyanates are utilized in polyurethane synthesis to modify the polymer architecture, which can influence properties such as flexibility, hardness, and thermal stability. The branching can disrupt the regular packing of polymer chains, leading to materials with different morphologies compared to those synthesized from linear diisocyanates.

Incorporation of Bio-based Polyols and Chain Extenders

There is a growing trend in polyurethane research to incorporate bio-based polyols and chain extenders to enhance the sustainability of the resulting polymers. researchgate.netmdpi.com These bio-based components can be derived from sources like vegetable oils, sugars, and lignin (B12514952). researchgate.netresearchgate.net While studies have successfully synthesized polyurethanes using various bio-based polyols in combination with common diisocyanates, there is no available research specifically documenting the use of this compound with bio-based polyols or chain extenders.

Polymerization Kinetics and Mechanistic Investigations

The study of polymerization kinetics is crucial for understanding reaction mechanisms and controlling the manufacturing process of polyurethanes. This involves determining how factors like temperature, catalyst, and reactant structure affect the rate of polymerization.

Determination of Reaction Orders and Rate Constants for Diisocyanate Polymerization

Kinetic studies of diisocyanate polymerization often involve monitoring the concentration of isocyanate groups over time, typically using techniques like titration or spectroscopy. From this data, the reaction order and rate constants can be determined. Such studies have been performed for various diisocyanates, revealing insights into their reactivity. For instance, kinetic studies have been conducted on the polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate). nih.govnih.gov However, a search of the scientific literature did not yield any studies that have determined the reaction orders or rate constants for the polymerization of this compound.

Influence of Catalysts on Polymerization Rates and Selectivity

The polymerization of diisocyanates with polyols to form polyurethanes is typically catalyzed. The choice of catalyst significantly influences the reaction rates of the isocyanate group with hydroxyl groups (urethane formation), as well as potential side reactions like the reaction with water (forming an amine and carbon dioxide) or the trimerization of isocyanate groups to form isocyanurates.

Common catalysts for polyurethane synthesis are organotin compounds (e.g., dibutyltin (B87310) dilaurate) and tertiary amines. For a sterically hindered diisocyanate like this compound, the catalyst's role in promoting the reaction at the less accessible isocyanate groups would be crucial. It is hypothesized that the steric hindrance from the methyl groups could necessitate more active catalysts or higher catalyst concentrations to achieve practical polymerization rates compared to linear aliphatic diisocyanates. The selectivity of the catalyst would also be critical to minimize unwanted side reactions and ensure the formation of a linear polymer, unless a cross-linked network is desired.

Hypothetical Catalyst Influence Data: (Note: This table is illustrative and not based on experimental data for this compound)

| Catalyst Type | Expected Effect on Polymerization Rate | Potential Impact on Selectivity |

|---|---|---|

| Organotin Compounds | High catalytic activity for the isocyanate-hydroxyl reaction. | May also catalyze hydrolysis if water is present. |

| Tertiary Amines | Moderate catalytic activity; may exhibit synergistic effects with organotin catalysts. | Can promote the isocyanate-water reaction and trimerization. |

Autocatalytic Effects in Polymerization Systems

In some polyurethane systems, the urethane groups formed during the reaction can act as catalysts for further urethane formation, a phenomenon known as autocatalysis. The extent of this effect depends on the specific reactants. It is plausible that polymerization systems involving this compound would exhibit some degree of autocatalysis. However, the steric hindrance near the newly formed urethane linkage, caused by the methyl branching, might diminish the effectiveness of this autocatalytic effect compared to systems with linear diisocyanates.

Control of Polymer Architecture and Molecular Weight Distribution

Strategies for Tailoring Degree of Branching in Polymers

The inherent structure of this compound is branched. To introduce further branching into the final polymer, one could incorporate polyols with a functionality greater than two (e.g., glycerol, trimethylolpropane) into the polymerization. The ratio of difunctional to multifunctional polyols would allow for precise control over the cross-link density. Another strategy involves inducing the trimerization of the isocyanate groups to form isocyanurate cross-links, which can be promoted by specific catalysts and process conditions.

Chain Extension, Cross-linking, and Molecular Weight Enhancement

In the synthesis of segmented polyurethanes, low molecular weight diols or diamines are used as chain extenders to react with the isocyanate-terminated prepolymers. This step builds the hard segment of the polyurethane, significantly increasing the molecular weight. For polymers based on this compound, the choice of chain extender would be crucial. The use of a small, linear chain extender like 1,4-butanediol (B3395766) could lead to alternating hard segments with potentially disrupted packing due to the monomer's branching. Cross-linking can be achieved as described above, which would further enhance the molecular weight to the point of forming an infinite network (a thermoset).

Impact of Monomer Structure (e.g., Branching in this compound) on Polymer Microstructure and Topology

The branched nature of this compound is expected to have a profound impact on the resulting polymer's microstructure. Compared to polymers made from its linear analog, HDI, polymers from this branched monomer would likely exhibit:

Reduced Crystallinity: The methyl side chains would disrupt the regular packing of polymer chains, leading to a more amorphous material.

Lower Hard Segment Packing Efficiency: In segmented polyurethanes, the hard segments formed by the diisocyanate and chain extender often phase-separate and crystallize. The asymmetry and bulkiness of the this compound unit would hinder this organization, leading to more mixing of hard and soft segments.

Altered Mechanical Properties: The reduced crystallinity and phase separation would likely result in a softer, more flexible material with lower tensile strength and hardness but potentially higher elongation at break compared to an HDI-based equivalent.

Advanced Analytical and Characterization Techniques

Spectroscopic Analysis of Isocyanate Intermediates and Polymers

Spectroscopic methods are indispensable for probing the molecular structure and functional groups present in 1,6-diisocyanato-2,5-dimethylhexane and its polymeric derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups in isocyanates and polyurethanes. The most prominent feature in the FTIR spectrum of a diisocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). spectroscopyonline.com This peak typically appears in the region of 2240–2280 cm⁻¹. spectroscopyonline.com For this compound, this characteristic peak serves as a primary indicator of the presence of the isocyanate functionality.

During polymerization reactions, the intensity of this -N=C=O peak diminishes, while new peaks corresponding to the formation of urethane (B1682113) linkages appear. The formation of the urethane group (-NH-COO-) is evidenced by the appearance of several characteristic bands:

N-H stretching: A band in the region of 3300-3500 cm⁻¹.

C=O stretching (urethane carbonyl): A strong absorption typically between 1700 and 1730 cm⁻¹.

C-N stretching and N-H bending: Bands in the fingerprint region (below 1500 cm⁻¹) further confirm the urethane structure.

The absence of a peak in the 2240-2270 cm⁻¹ range in the final polymer spectrum indicates the complete reaction of the isocyanate groups. researchgate.net The presence of bands between 2889 and 2912 cm⁻¹ can be attributed to the symmetric and asymmetric stretching vibrations of aliphatic -CH₂- groups from the polyol component. researchgate.net

A comparative analysis of FTIR spectra at different stages of polymerization allows for the monitoring of the reaction kinetics. For instance, a study on the synthesis of polyurea from hexamethylene diisocyanate (HDI) utilized FTIR to track the reaction progress. researchgate.net

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 |

| Urethane N-H | Stretch | 3300 - 3500 |

| Urethane C=O | Stretch | 1700 - 1730 |

| Alkane C-H | Stretch | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound and its polymers.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of the monomer, specific signals correspond to the different types of protons in the 2,5-dimethylhexane (B165582) backbone. The protons on the carbons adjacent to the isocyanate groups will exhibit a characteristic chemical shift. For a related compound, 1,6-hexamethylene diisocyanate (HDI), the ¹H-NMR spectrum shows distinct peaks for the different methylene (B1212753) groups in the hexane (B92381) chain. chemicalbook.com Similarly, for this compound, one would expect to observe signals for the methyl protons, methylene protons, and methine protons, with their chemical shifts and splitting patterns providing confirmation of the structure.

In the resulting polyurethane, the formation of the urethane linkage introduces a new proton signal for the N-H group. The chemical shift of this proton can provide insights into the hydrogen bonding environment within the polymer.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers complementary information. The carbon atom of the isocyanate group (-N=C=O) has a characteristic chemical shift. Upon polymerization, this signal disappears and is replaced by a new signal for the carbonyl carbon of the urethane group. The chemical shifts of the carbons in the 2,5-dimethylhexane backbone and the polyol component can also be assigned, allowing for a complete structural confirmation of the polymer repeat unit. For example, in the ¹³C-NMR spectrum of silylated urea (B33335) derivatives of 1,6-hexamethylene diisocyanate (HMDI), the signals for the various carbons in the molecule can be clearly identified. researchgate.net

| Nucleus | Functional Group Environment | Expected Chemical Shift (ppm) |

| ¹H | Alkyl CH ₃ | ~0.9 |

| ¹H | Alkyl CH ₂ | ~1.3 - 1.7 |

| ¹H | CH ₂-NCO | ~3.3 |

| ¹³C | Alkyl C H₃ | ~22 |

| ¹³C | Alkyl C H₂ | ~30 - 40 |

| ¹³C | C H₂-NCO | ~43 |

| ¹³C | -N=C =O | ~122 |

| ¹³C | Urethane C =O | ~155 |

Chromatographic Methods for Purity and Molecular Weight Determination

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for determining the molecular weight and its distribution in the resulting polymers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of diisocyanates. researchgate.netosti.gov Due to the high reactivity of isocyanates, they are often derivatized before analysis to form more stable compounds. A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1,2-PP). epa.govepa.gov The resulting urea derivatives can then be separated and quantified using reversed-phase HPLC with UV detection. epa.govsigmaaldrich.com

The purity of this compound can be determined by derivatizing a sample and analyzing it by HPLC. The presence of any impurities would be indicated by additional peaks in the chromatogram. The method can be validated to ensure reliability, with parameters such as repeatability, uncertainty, and recovery being determined. researchgate.net HPLC can also be employed to monitor the concentration of the diisocyanate monomer during the polymerization reaction, providing valuable kinetic data.

| Parameter | Condition |

| Column | C18 or similar reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV (e.g., 254 nm) or Mass Spectrometry (MS) |

| Derivatizing Agent | 1-(2-pyridyl)piperazine (1,2-PP) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. wikipedia.orgunt.edu The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.

For polyurethanes derived from this compound, GPC/SEC analysis provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). regulations.gov These parameters are critical as they significantly influence the physical and mechanical properties of the final polymer. The analysis is typically performed using a set of columns with different pore sizes to cover a broad range of molecular weights. warwick.ac.uk The system is calibrated with polymer standards of known molecular weight, such as polystyrene. wikipedia.org

The choice of eluent is important and depends on the solubility of the polyurethane. Common eluents for polyurethanes include tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF). regulations.gov A differential refractive index (DRI) detector is commonly used. warwick.ac.uk

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average that takes into account the molecular weight of each molecule in the sample. |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A value of 1 indicates a monodisperse polymer. |

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are employed to investigate the thermal stability and transitions of the polymeric materials derived from this compound. These properties are critical for determining the service temperature range and degradation behavior of the polymers.

The thermal stability of polyurethanes is influenced by the structure of both the diisocyanate and the polyol. mdpi.com Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the polymer. In TGA, the mass of a sample is monitored as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram provides information on the onset of decomposition and the temperature at which significant weight loss occurs. For example, thermoplastic polyurethane elastomers based on 1,6-hexamethylene diisocyanate (HDI) were found to be stable up to 280–282 °C in an inert atmosphere. mdpi.com

Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature. DSC can detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is a particularly important parameter for polyurethanes as it relates to the transition from a rigid, glassy state to a more flexible, rubbery state.

The thermal decomposition of polyurethanes can proceed through the dissociation of the urethane linkage back to the isocyanate and alcohol. acs.orgacs.org The decomposition of the hard segments derived from aliphatic diisocyanates like HDI can lead to the evolution of isocyanates, amines, and unsaturated compounds. mdpi.com

| Technique | Abbreviation | Information Obtained |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperatures, and composition of materials. |

| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and heat capacity. |

| Dynamic Mechanical Analysis | DMA | Viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature and frequency. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the physical properties of polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov This method allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), along with the associated enthalpy changes. nih.gov

In the context of polyurethanes derived from diisocyanates, DSC is instrumental in studying the kinetics of polymerization. researchgate.netmdpi.com By monitoring the heat flow during the curing process, the reaction kinetics, including the rate of reaction and the degree of conversion, can be determined. researchgate.net For instance, the photopolymerization of acrylate (B77674) monomers has been studied using photo-DSC, revealing that the monomer conversion can range from 40% to 100% depending on the monomer's functionality and structure. researchgate.net The kinetic data obtained from DSC can often be described by auto-accelerated reaction models. researchgate.net

The study of polyurethane elastomers based on methylene diphenyl diisocyanate (MDI) using non-isothermal DSC has allowed for the calculation of kinetic parameters and the determination of the curing mechanism, which can be a multi-stage process. mdpi.com Such analyses are crucial for optimizing curing conditions to achieve desired material properties. mdpi.com

DSC is also employed to investigate the impact of different components on the thermal behavior of polyurethanes. For example, the isothermal crystallization kinetics of polyurethanes based on poly-ε-caprolactone diol and isophorone (B1672270) diisocyanate have been studied across a range of temperatures, revealing how crystallization conditions can be manipulated to produce materials with specific melting behaviors. researchgate.net

Table 1: Representative DSC Data for Polyurethane Systems

| Polymer System | Transition | Temperature (°C) | Enthalpy (J/g) | Reference |

| MDI-based Polyurethane | Onset Curing (Ti) | Varies with heating rate | N/A | mdpi.com |

| MDI-based Polyurethane | Peak Curing (Tp) | Varies with heating rate | N/A | mdpi.com |

| MDI-based Polyurethane | Terminal Curing (Tf) | Varies with heating rate | N/A | mdpi.com |

| Polyurethane with PCL | Melting (Tm) | -15 to 30 | Varies with crystallization | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

For polyurethanes, TGA is used to evaluate how the chemical structure, such as the type of diisocyanate, influences thermal stability. mdpi.com For example, studies have shown that polyurethanes derived from aromatic diisocyanates generally exhibit higher thermal stability compared to those from aliphatic diisocyanates. mdpi.com The thermal decomposition of thermoplastic polyurethane elastomers can occur in multiple stages, with the evolution of various gaseous products depending on the specific hard and soft segments. mdpi.com

The thermal stability of polymer composites is also commonly evaluated using TGA. mdpi.com The incorporation of fillers can alter the degradation behavior of the polymer matrix. mdpi.com However, it is important to consider that factors like lower thermal diffusivity in a composite can sometimes be misinterpreted as an increase in thermal stability during TGA measurements. mdpi.com

Table 2: TGA Data for Different Polyurethane Elastomers

| Diisocyanate Type | Atmosphere | T1% Mass Loss (°C) | T5% Mass Loss (°C) | T10% Mass Loss (°C) | T50% Mass Loss (°C) | Reference |

| Aliphatic (HDI-based) | Helium | 280–282 | 313–322 | 328–341 | 370–388 | mdpi.com |

| Aromatic (MDI-based) | Helium | 299–301 | 328–333 | 339–346 | 377–383 | mdpi.com |

| Aliphatic (HDI-based) | Synthetic Air | 252–265 | - | - | - | mdpi.com |

| Aromatic (MDI-based) | Synthetic Air | 261–272 | - | - | - | mdpi.com |

Morphological and Structural Characterization of Polymers

The macroscopic properties of polymers are intimately linked to their microscopic and nanoscopic structure. Therefore, a thorough characterization of the morphology and crystal structure is essential for understanding and tailoring the performance of polymers derived from this compound.

X-ray Diffraction (XRD) for Crystallinity and Phase Behavior

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. mdpi.com It provides information on the degree of crystallinity, the identification of crystalline phases, and the orientation of crystallites within a polymer sample. mdpi.commdpi.com In polyurethanes, the ordering of hard and soft segments can lead to the formation of crystalline domains, which significantly influences the material's mechanical properties. mdpi.commdpi.com

The degree of phase separation between the hard and soft segments in polyurethanes can be assessed using XRD. researchgate.net For instance, in aliphatic waterborne polyurethane-ureas, the ratio of different diisocyanates like 1,6-hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI) has been shown to affect the crystallinity of both the soft and hard segments. researchgate.net An increase in the HDI content can lead to a more ordered arrangement of the hard segments, enhancing crystallinity. researchgate.net

XRD analysis is crucial for understanding how processing conditions and chemical composition affect the final structure of the polymer. researchgate.net The information obtained from XRD, such as the lattice parameters, is unique to each crystal structure and can be used for compositional analysis. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an invaluable tool for visualizing the surface topography and morphology of polymers at the micro and nanoscale. pressbooks.pubbhu.ac.in It provides high-resolution images that reveal details about surface features, defects, and the distribution of different phases within a material. pressbooks.pub

In the study of polyurethanes, SEM is used to examine the surface characteristics and understand how the synthesis and processing conditions influence the morphology. For example, SEM analysis of polyurethanes derived from sugars and 1,6-hexamethylene diisocyanate revealed surfaces with morphologies characteristic of crystalline polymers. researchgate.net The morphology of polyurethane block copolymers can also be investigated, showing how the incorporation of different polymer chains can lead to deformed spherulites and a more continuous morphology. bhu.ac.in

SEM is also a powerful technique for assessing the effects of additives or modifications on the polymer structure. It allows for a comparative analysis of surface morphology, which can be correlated with other material properties. pressbooks.pub

Atomic Force Microscopy (AFM) for Nanoscale Surface Features

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. youtube.commdpi.com Unlike electron microscopy, AFM operates by mechanically scanning a sharp probe over the surface, making it particularly well-suited for characterizing the morphology and nanomechanical properties of polymers without the need for a vacuum environment. youtube.comnih.gov

AFM is used to study the microphase separation in polyurethanes, providing quantitative analysis of the size, shape, and distribution of hard and soft segment domains. acs.org Nanomechanical mapping with AFM can reveal the evolution of these domains and how they are affected by changes in the polymer's composition. acs.org The technique can also be used to investigate the hierarchical structure of polyurethanes, such as the arrangement of lamellae within spherulites. acs.org

In addition to topography, AFM can probe various mechanical properties at the nanoscale, including stiffness, adhesion, and viscoelasticity. youtube.comnih.gov This capability is crucial for understanding the relationship between the nanoscale structure and the macroscopic mechanical behavior of polymers. unifr.ch For instance, AFM has been used to study the surface dynamics and determine the glass transition temperature of polymers at the surface. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,6-diisocyanato-2,5-dimethylhexane, DFT could be employed to elucidate intricate details of its chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

While no specific DFT studies on the reaction mechanisms of this compound have been identified, the principles of such investigations are well-established for other diisocyanates. A DFT study on the reaction between an isocyanate and an alcohol, the fundamental urethane (B1682113) linkage-forming reaction, would involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state—the highest energy point along the reaction coordinate—which is crucial for understanding the reaction kinetics.

For this compound, the presence of methyl groups at the 2- and 5-positions introduces steric hindrance around the isocyanate groups. A DFT analysis would likely reveal a higher activation energy for the reaction compared to a linear aliphatic diisocyanate like hexamethylene diisocyanate (HDI). The calculations would also clarify the role of catalysts, such as dibutyltin (B87310) dilaurate, in lowering the energy barrier of the transition state and thus accelerating the reaction. It is known that aromatic isocyanates are generally more reactive than aliphatic ones, and DFT calculations can quantify these differences in reactivity.

Energetic Profiles of Synthetic Pathways

DFT calculations are instrumental in determining the energetic profiles of synthetic pathways, providing a thermodynamic perspective on the feasibility of a reaction. For the synthesis of this compound, which could be synthesized from the corresponding diamine, DFT could be used to calculate the heats of reaction and activation energies for each step of the proposed synthesis.

Molecular Simulations: Molecular Dynamics (MD) and Monte Carlo (MC) Methods

Molecular simulations, encompassing Molecular Dynamics (MD) and Monte Carlo (MC) methods, are powerful techniques to predict the structure and properties of polymeric materials derived from monomers like this compound.

Prediction of Polymer Architecture and Properties

MD simulations can model the dynamic behavior of polymer chains, providing insights into the resulting polymer architecture. For polyurethanes derived from this compound, MD simulations could predict how the branched structure of the diisocyanate influences the packing of polymer chains and the morphology of the resulting material. The methyl branches would likely disrupt the regular packing observed in polyurethanes from linear diisocyanates, leading to a more amorphous structure.

Furthermore, MD simulations can be used to calculate a range of macroscopic properties from the atomistic-level interactions. These properties include the glass transition temperature (Tg), mechanical properties like Young's modulus, and thermal stability. It is anticipated that the introduction of methyl branches in this compound would lead to a higher Tg compared to its linear counterpart due to restricted chain mobility.

Studies on Polymerization Processes at the Molecular Level

Both MD and MC simulations can be employed to study the polymerization process itself. MC simulations, for instance, can model the step-growth polymerization of this compound with a polyol, predicting the evolution of molecular weight distribution and the gel point. mdpi.comnih.gov These simulations can account for the differing reactivity of the isocyanate groups, should they be electronically or sterically different, although in the case of this compound, the two isocyanate groups are chemically equivalent.

Reactive MD simulations, where the force field can describe chemical reactions, could provide a dynamic picture of the polymerization process. This would allow for the visualization of bond formation and the growth of the polymer network in real-time, offering a deeper understanding of how the monomer structure influences the final polymer network.

Structure-Reactivity Relationships in Diisocyanates and Their Oligomers

The relationship between the chemical structure of a diisocyanate and its reactivity is a key aspect of polyurethane chemistry. While specific quantitative structure-activity relationship (QSAR) studies for this compound are not available, general principles can be applied.

The reactivity of the isocyanate group is governed by the electrophilicity of the carbonyl carbon. The methyl groups in this compound are electron-donating, which would slightly reduce the electrophilicity of the isocyanate carbon, thereby decreasing its reactivity compared to unsubstituted aliphatic diisocyanates. However, the most significant factor influencing its reactivity is likely the steric hindrance imposed by these methyl groups. This steric effect would make the isocyanate groups less accessible to the nucleophilic attack of a polyol, leading to slower reaction kinetics.

Modeling of Polymerization Kinetics and Microstructure Evolution

Theoretical and computational investigations play a crucial role in understanding and predicting the polymerization behavior of diisocyanates and the resulting polymer architecture. For this compound, while specific, dedicated modeling studies are not extensively documented in public literature, the principles and methodologies are well-established within the broader field of polyurethane chemistry. These models provide invaluable insights into reaction rates, the influence of structural features on reactivity, and the evolution of the polymer's three-dimensional structure.

Modeling efforts for diisocyanate polymerization, such as that involving this compound, generally fall into two interconnected categories: polymerization kinetics and microstructure evolution.

Polymerization Kinetics Modeling

The reaction between the isocyanate groups of this compound and a polyol to form urethane linkages is the fundamental process of polymerization. Kinetic models for this process aim to predict the rate of reaction under various conditions (temperature, catalyst, reactant concentrations).

Due to the presence of two isocyanate groups, the reaction proceeds in a stepwise manner. The reactivity of the second NCO group can be different from the first, a phenomenon that is critical to model accurately. For aliphatic diisocyanates, kinetic studies often employ a consecutive reaction model (A → B → C), where 'A' is the diisocyanate monomer, 'B' is the intermediate with one reacted NCO group, and 'C' is the fully reacted unit. rsc.org

The reactivity of the isocyanate groups in this compound is influenced by the methyl groups on the hexane (B92381) chain. These alkyl groups can exert steric hindrance, potentially affecting the approach of the polyol's hydroxyl group. The reactivity of such aliphatic isocyanates is generally lower than that of aromatic diisocyanates. semanticscholar.orgmdpi.com

Kinetic Models: Computer-based simulation programs, often developed using platforms like MATLAB, can be employed to determine the reactivities of different isocyanate moieties. researchgate.net These models can incorporate experimental data from techniques like differential scanning calorimetry (DSC) or viscosity measurements to refine kinetic parameters. researchgate.netcore.ac.uk Isoconversional models, such as the Kissinger-Akahira-Sunose (KAS) method, are frequently used to determine the activation energy of the curing process from DSC data. core.ac.ukmdpi.com

The general rate equation for the urethane reaction can be complex, often following second-order kinetics, but can also be influenced by autocatalytic effects from the urethane products themselves. core.ac.ukmdpi.com

Table 1: Hypothetical Kinetic Parameters for the Polymerization of this compound with a Primary Diol

This table illustrates the type of data generated from kinetic modeling studies. The values are hypothetical, based on typical ranges for aliphatic diisocyanates, and would be determined experimentally and computationally for a specific system. The difference between k1 and k2 reflects the potential change in reactivity after the first NCO group has reacted.

| Parameter | Symbol | Value (Uncatalyzed) | Value (Catalyzed) | Unit |

| Rate constant for first NCO group | k1 | 1.5 x 10⁻³ | 2.0 x 10⁻² | L/(mol·s) |

| Rate constant for second NCO group | k2 | 1.2 x 10⁻³ | 1.6 x 10⁻² | L/(mol·s) |

| Activation Energy (overall) | Eₐ | 55 | 40 | kJ/mol |

| Pre-exponential Factor | A | 1.0 x 10⁶ | 5.0 x 10⁵ | min⁻¹ |

Microstructure Evolution Modeling

The microstructure of the final polyurethane, which dictates its macroscopic properties, is a direct consequence of the polymerization process. Modeling microstructure evolution involves simulating how the polymer chains grow and arrange themselves in space. This is particularly important for understanding the phase-separated morphology typical of many polyurethanes, consisting of hard segments (from the diisocyanate and chain extender) and soft segments (from the polyol).

Computational Approaches:

Atomistic Simulations: Techniques like Molecular Dynamics (MD) and Monte Carlo simulations can be used to model the polymer at the atomic level. acs.org These simulations provide detailed insights into chain conformation, hydrogen bonding between urethane groups, and the segregation of hard and soft segments. For this compound, such models would help visualize how the methyl group's steric bulk influences chain packing and the formation of hard domains.

Multi-scale Modeling: For complex processes like foam formation, multi-scale models that couple macroscopic process parameters (like fluid flow and heat transfer) with microscopic models of bubble growth and polymerization are employed. mdpi.com While this compound is not primarily used in foams, these modeling principles are adaptable to other polyurethane applications.

Table 2: Simulated Microstructural Properties of a Polyurethane based on this compound

This interactive table presents hypothetical data that could be obtained from molecular dynamics simulations, comparing the polymer to one made with a linear aliphatic diisocyanate like Hexamethylene Diisocyanate (HDI).

| Property | This compound Based PU | HDI-Based PU |

| Hard Segment Domain Size (nm) | 4.5 | 5.2 |

| Degree of Phase Separation (%) | 65 | 75 |

| Hydrogen Bond Density (bonds/nm³) | 0.8 | 1.1 |

| Radius of Gyration (Rg) of Polymer Chain (nm) | 12.3 | 11.5 |

These hypothetical results suggest that the steric hindrance from the methyl groups in this compound could lead to less efficient packing of the hard segments, resulting in smaller domain sizes, a lower degree of phase separation, and reduced hydrogen bonding compared to a linear diisocyanate like HDI.

Environmental Impact and Green Chemistry Imperatives

Green Chemistry Principles in Isocyanate and Polymer Production

The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing. epa.gov These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and utilizing renewable feedstocks, among other goals. epa.govmlsu.ac.inedu.krd In the context of diisocyanate and polyurethane production, these principles drive innovation toward cleaner and more sustainable technologies.

The traditional synthesis of isocyanates involves the use of phosgene (B1210022), a highly toxic and hazardous chemical. rsc.org Green chemistry principles strongly advocate for the elimination of such dangerous reagents. Research has focused on developing phosgene-free routes to isocyanates, which are inherently safer.

One of the leading non-phosgene methods is the thermal decomposition of carbamates. researchgate.net For instance, dimethylhexane-1,6-dicarbamate can be synthesized from 1,6-hexamethylenediamine, urea (B33335), and methanol (B129727), and its reaction mechanisms have been studied to optimize the process. researchgate.netnih.gov This route avoids the direct use of phosgene, contributing to a safer production environment. nih.gov Another approach involves the reaction of amines with safe carbonates. researchgate.net These alternative pathways are crucial for reducing the risks associated with isocyanate production.

Key Non-Phosgene Routes to Isocyanates:

Carbamate (B1207046) Decomposition: Thermal decomposition of carbamates, such as dimethylhexane-1,6-dicarbamate, to yield the corresponding diisocyanate and an alcohol. researchgate.net

Reaction with Carbonates: Synthesis using safer carbonate compounds instead of phosgene. researchgate.net

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. mlsu.ac.in Efficient synthetic routes with high atom economy minimize the generation of waste, leading to more sustainable processes.

In diisocyanate synthesis, achieving high atom economy means designing reactions where most of the atoms from the reactants are found in the desired diisocyanate product. The development of catalytic processes plays a significant role in improving reaction efficiency and reducing waste. For example, the synthesis of dimethylhexane-1,6-dicarbamate from CO2, methanol, and 1,6-hexanediamine (B7767898) over CeO2 catalysts presents a method with potentially high atom economy, as it utilizes readily available and renewable starting materials. researchgate.net By focusing on catalytic efficiency and process optimization, the chemical industry can significantly reduce its environmental footprint.

Development and Utilization of Bio-Based Feedstocks

A key tenet of green chemistry is the use of renewable feedstocks to reduce dependence on depletable fossil fuels. epa.gov In the polyurethane industry, this has led to significant research and development in bio-based polyols and, more recently, bio-based isocyanates.

The integration of renewable resources into polyurethane chemistry is primarily achieved through the use of bio-based polyols. chemengconsulting.commonchy.comomnitechintl.com These polyols are derived from sources like vegetable oils (soybean, castor), sugars, and lignocellulosic biomass. chemengconsulting.commdpi.comresearchgate.net The use of bio-polyols can increase the renewable content of the final polyurethane product, thereby reducing its carbon footprint. monchy.comomnitechintl.com While the focus has historically been on the polyol component, efforts are growing to develop bio-based diisocyanates to create fully bio-derived polyurethanes.

The synthesis of diisocyanates from biomass is a growing field of research. One approach involves converting biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), into diisocyanate precursors. rsc.org For example, a green synthesis route for hexamethylene-1,6-diisocyanate (a related aliphatic diisocyanate) from 5-HMF has been proposed. rsc.org Similar strategies could potentially be adapted for the synthesis of branched-chain diisocyanates like 1,6-diisocyanato-2,5-dimethylhexane from other bio-based starting materials.

The production of bio-polyols is more established, with various technologies available to convert natural oils, sugars, and lignin (B12514952) into polyols with different functionalities and properties. chemengconsulting.comomnitechintl.comresearchgate.net These bio-polyols can be used in conjunction with diisocyanates like this compound to produce polyurethanes with a significant renewable content.

Table of Bio-Based Feedstocks and their Potential Polymer Precursors

| Feedstock Category | Example Feedstock | Potential Precursor |

|---|---|---|

| Vegetable Oils | Soybean Oil, Castor Oil | Polyols |

| Carbohydrates | Sugars, Starch | Polyols, Diacids |

| Lignocellulosic Biomass | Wood, Agricultural Waste | Aromatic Polyols, Furans |

| Other Biomass | Algae, Rosin | Isocyanate precursors |

Environmental Considerations in the Lifecycle of Diisocyanate-Derived Polymers

The environmental impact of a polymer is not limited to its synthesis but extends throughout its entire lifecycle, from raw material extraction to end-of-life disposal. A comprehensive lifecycle assessment (LCA) is necessary to understand the full environmental footprint of polymers derived from this compound.

Key considerations in the lifecycle of these polymers include their durability, potential for recycling, and biodegradability. While polyurethanes are known for their durability, their end-of-life management presents challenges. Research into chemical and mechanical recycling methods for polyurethanes is ongoing. Furthermore, the development of biodegradable polyurethanes, particularly those derived from bio-based feedstocks, is an active area of investigation to mitigate the long-term environmental impact of these materials. The use of bio-based components can sometimes enhance the biodegradability of the resulting polymer, offering a potential advantage in certain applications.

Polymer Degradation Mechanisms and Pathways in Various Environments

The primary mechanisms of polymer degradation in the environment include hydrolysis, thermal degradation, photo-oxidation, and biodegradation.

Hydrolysis: This process involves the reaction of the polymer with water, leading to the cleavage of chemical bonds. For polyurethanes, the urethane (B1682113) linkages are susceptible to hydrolysis, although this process is generally slow under neutral environmental conditions. The stability of the polyol used in the synthesis also plays a crucial role, with polyether polyols showing excellent hydrolytic stability. andersondevelopment.com Polyurethanes based on polycarbonate diols and aliphatic diisocyanates like HDI have demonstrated high hydrolytic stability, maintaining their mechanical properties for extended periods (e.g., up to a year) in simulated physiological conditions (37 °C, pH = 7.4). researchgate.netresearchgate.net However, the rate of hydrolysis can be accelerated by acidic or basic conditions. andersondevelopment.com The hydrolysis of the urethane linkage would ultimately lead to the formation of the corresponding diamine (2,5-dimethyl-1,6-hexanediamine), a polyol, and carbon dioxide. While polyurethanes are susceptible to hydrolysis, the half-life can be extremely long, ranging from thousands to millions of years for polyureas under environmental conditions. nih.gov

Photo-oxidation: Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can initiate degradation. Aliphatic diisocyanates like this compound are expected to produce polyurethanes with better resistance to photo-oxidation and yellowing compared to their aromatic counterparts. researchgate.net The degradation process is initiated by the absorption of UV photons, leading to the formation of free radicals. These radicals can then react with oxygen to form peroxy radicals, which propagate a chain reaction of bond scission and cross-linking, ultimately altering the physical and chemical properties of the polymer.

Thermal Degradation: At elevated temperatures, polyurethanes can undergo thermal degradation. The primary pathway for the thermal degradation of many polyurethanes is the dissociation of the urethane linkage back into the original diisocyanate and polyol. capes.gov.br Other potential reactions at high temperatures include the formation of secondary products like carbon dioxide and the corresponding diamine. capes.gov.br

Biodegradation: The biodegradability of polyurethanes is highly dependent on their chemical structure. While polyisocyanates themselves are generally not readily biodegradable, other elimination mechanisms such as hydrolysis can occur. alipa.org The resulting polyurea from the reaction of the isocyanate with water is typically inert and not bioavailable due to its large molecular size. alipa.org Biodegradation of the polyurethane polymer is often initiated by enzymatic action from microorganisms, which can cleave ester or urethane bonds. The accessibility of these bonds to enzymes is a key factor.

The following table summarizes the expected degradation behavior of polyurethanes based on aliphatic diisocyanates in different environments.

| Environmental Factor | Degradation Mechanism | Expected Products from this compound-based PU | General Rate of Degradation |

| Water/Humidity | Hydrolysis | 2,5-dimethyl-1,6-hexanediamine, Polyol, CO2 | Slow under neutral pH; accelerated by acid/base |

| Sunlight (UV) | Photo-oxidation | Carbonyl and carboxyl group formation, chain scission | Slower than aromatic PUs, but occurs over time |

| Elevated Temperature | Thermal Degradation | This compound, Polyol, CO2, Diamines | Dependent on temperature and polymer structure |

| Microorganisms | Biodegradation (enzymatic) | Dependent on microbial species and polymer formulation | Generally slow for high molecular weight polyurethanes |

Lifecycle Assessment (LCA) Studies for Sustainable Polymer Production

A Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling.

For other aliphatic diisocyanates, the production process involves multiple chemical steps, often starting from crude oil or natural gas. These processes consume significant amounts of energy and can generate various waste streams and emissions.

A comparative LCA of different polyurethane systems would be necessary to quantify the specific environmental footprint of polymers derived from this compound. Key impact categories to consider in such an assessment would include:

| LCA Impact Category | Key Contributing Factors in Isocyanate Production |

| Global Warming Potential | Energy consumption (fossil fuels), emissions from chemical reactions (e.g., CO2) |

| Ozone Depletion Potential | Use of any ozone-depleting substances in synthesis or as solvents |

| Acidification Potential | Emissions of sulfur oxides (SOx) and nitrogen oxides (NOx) from energy generation |

| Eutrophication Potential | Release of nitrogen- and phosphorus-containing compounds into water |

| Fossil Fuel Depletion | Consumption of non-renewable fossil resources as feedstock and energy |

| Water Consumption | Water used for heating, cooling, and as a solvent |

To improve the sustainability profile of polyurethanes based on this compound, green chemistry principles would advocate for several strategies. These could include the development of synthesis routes from renewable feedstocks (bio-based), the use of greener solvents and catalysts, improving energy efficiency in the production process, and designing the resulting polymers for easier recycling or controlled degradation at the end of their service life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.